



Application Note: Determination of Diphenylamine (DPA) by Gas Chromatography

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Compound of Interest		
Compound Name:	Docosapentaenoic acid	
Cat. No.:	B7803403	Get Quote

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Introduction

Diphenylamine (DPA) is a compound utilized in various industrial applications, including as a stabilizer for propellants and as an antioxidant to prevent scald in fruits like apples and pears.

[1] Its analysis is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantitative analysis of DPA using gas chromatography (GC), a robust and sensitive analytical technique. The methods described herein are applicable to various matrices, including fruit and biological samples.

Principle

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Following separation, the analyte is detected by a suitable detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), which provides quantitative and, in the case of MS, structural information.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC analysis of DPA.



Reagents and Materials

- Diphenylamine (DPA) standard, analytical grade
- · Hexane, acetone, methanol (HPLC or GC grade)
- Anhydrous magnesium sulfate
- Sodium chloride
- 10% methanolic potassium hydroxide solution
- Trichloroacetic acid (for biological samples)
- GC vials and inserts
- Syringe filters (0.22 μm)

Instrumentation

- Gas chromatograph equipped with a split/splitless injector and a suitable detector (NPD or MS).
- GC column: A non-polar or semi-polar capillary column, such as an SPB-608 or equivalent, is recommended.

Standard Solution Preparation

Prepare a stock solution of DPA in a suitable solvent like methanol or acetone at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution in the same solvent to cover the desired concentration range (e.g., 0.1 to 25 μM).

Sample Preparation

The choice of sample preparation method depends on the matrix.

- 4.1. Fruit Samples (Apples and Pears)[2]
- Homogenize a representative sample of the fruit.



- Weigh 10 g of the homogenized sample into a flask.
- Add 20 mL of acetone and 2 mL of 10% methanolic potassium hydroxide solution.
- Shake the flask for 15 minutes.
- Filter the mixture.
- Transfer the filtrate to a separatory funnel and add 7 mL of distilled water and 3 mL of saturated sodium chloride solution.
- Extract the DPA twice with 15 mL portions of n-hexane.
- Combine the hexane extracts and dry with anhydrous magnesium sulfate.
- The extract is now ready for GC analysis.
- 4.2. Biological Samples (Liver Fractions)[3]
- Perform protein precipitation using trichloroacetic acid.
- Follow with a liquid-liquid extraction (LLE) of the pesticides with hexane.
- 4.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is suitable for a variety of food matrices.

- Weigh a 5.0 g blended fruit sample into a 50 mL centrifuge tube.
- Add a known amount of DPA standard for spiking if required.
- Add a mixture of 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- · Vortex thoroughly and centrifuge.
- The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary before GC analysis.



GC Method Parameters

The following are typical GC parameters that can be optimized for a specific instrument and column.

Parameter	Value	
Injector Temperature	220°C - 250°C	
Injection Mode	Splitless	
Carrier Gas	Helium (99.999%)	
Flow Rate	1.0 mL/min	
Oven Program	Initial temperature of 60°C (hold for 1 min), ramp to 250°C - 265°C at 5°C - 18°C/min (hold for 1-2 min), then ramp to 300°C at 50°C/min (hold for 3 min).	
Detector	NPD or MS	
MS Source Temp.	230°C	
MS Quadrupole Temp.	drupole Temp. 150°C	
MS Mode	Selected Ion Monitoring (SIM) for quantification, with a characteristic m/z of 169 for DPA.	

Data Analysis

Identify the DPA peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of DPA in the sample by constructing a calibration curve from the peak areas of the calibration standards.

Quantitative Data Summary

The following table summarizes the quantitative performance data for DPA analysis from various validated GC methods.

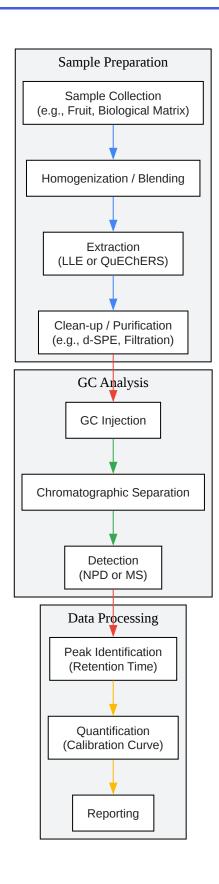


Parameter	Method 1 (Apples & Pears)	Method 2 (Liver Fractions)	Method 3 (Apples)
Detector	GC-NPD	GC-MS	GC-MS
Retention Time (min)	9.17	Not Specified	9.38
**Linearity (R²) **	Not Specified	> 0.999	Excellent
Concentration Range	Not Specified	0.1 - 25 μΜ	Not Specified
LOD	0.005 mg/kg	Not Specified	10 ppb
LOQ	Not Specified	0.1 μM (422.5 μg/kg)	Not Specified
Recovery (%)	80 - 100%	> 93%	Excellent
RSD (%)	Not Specified	< 3.4%	Low

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of DPA.





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General workflow for DPA analysis by GC.



Conclusion

The gas chromatography methods detailed in this application note are demonstrated to be robust, sensitive, and suitable for the quantitative analysis of diphenylamine in various complex matrices. Proper sample preparation is critical for achieving accurate and reproducible results. The provided protocols and performance data can serve as a valuable starting point for researchers, scientists, and drug development professionals in establishing and validating their own DPA analysis methods.

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